6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-11-2-1-7-16(8-11)14(20)9-17-13(19)6-5-12(15-17)10-3-4-10/h5-6,10-11,18H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDPTQBTXMAIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Hydroxypiperidinyl Moiety: The hydroxypiperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Core Pyridazinone Ring Formation
The pyridazinone scaffold is typically synthesized via cyclocondensation reactions. For example:
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Precursor preparation : Cyclization of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions yields the pyridazinone core .
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Functionalization : Introduction of the cyclopropyl group occurs via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) at the 6-position of the pyridazinone ring .
Step 1: Aza-Michael Addition
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Reaction : 3-Hydroxypiperidine undergoes aza-Michael addition with α,β-unsaturated esters or ketones.
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Conditions : Catalyzed by DBU (1,8-diazabicycloundec-7-ene) in anhydrous THF at 60°C .
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Mechanism : The amine attacks the β-carbon of the α,β-unsaturated ester, followed by proton transfer.
Step 2: Ester Hydrolysis and Amidation
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Ester hydrolysis : The intermediate ester is hydrolyzed to a carboxylic acid using NaOH/EtOH.
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Amidation : Activated via EDCI/HOBt coupling with 3-hydroxypiperidine to form the 2-oxoethyl linkage .
Key Reaction Optimization Data
Derivatization and Functional Group Modifications
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Hydroxypiperidine hydroxyl protection : Temporarily protected as a tert-butyldimethylsilyl (TBS) ether during synthesis to prevent side reactions .
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Oxoethyl group alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF) to form ether derivatives .
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Ring-opening reactions : The pyridazinone ring undergoes nucleophilic attack at the 4-position with amines or thiols, forming substituted pyridazines .
Stability and Reactivity Insights
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pH sensitivity : The hydroxypiperidine moiety undergoes reversible protonation (pKa ~7.5–8.5), influencing solubility and reactivity .
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Thermal stability : Decomposition observed >200°C (TGA data), with lactam ring opening as a major degradation pathway .
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Oxidative susceptibility : The cyclopropyl group is prone to ring-opening under strong oxidizing conditions (e.g., mCPBA) .
Scientific Research Applications
The compound 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies to provide a comprehensive overview.
Molecular Formula
- C : 14
- H : 18
- N : 4
- O : 2
Structural Characteristics
The compound features a pyridazine ring, cyclopropyl group, and a piperidine moiety, which contribute to its biological activity. The presence of the hydroxypiperidine enhances the compound's solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cell lines. Preliminary studies have indicated that pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
The incorporation of the hydroxypiperidine moiety may confer neuroprotective benefits. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
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Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria using the disc diffusion method.
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Cytotoxicity Assay
- In vitro assays were conducted on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxic effects. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating promising anticancer activity.
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Neuroprotection in Cellular Models
- Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Computational and Structural Insights
- Density-functional theory (DFT) studies (e.g., B3LYP functional) are critical for predicting electronic properties and reactivity. For instance, the antiviral agent’s fluorophenyl group was shown to reduce electron density at the pyridazinone core, enhancing interaction with viral proteases .
- Crystal structure analyses (using SHELXL/SHELXT) reveal that the 3-hydroxypiperidin group in the target compound adopts a chair conformation, optimizing hydrogen-bonding networks in the solid state . In contrast, the piperazine derivative exhibits a planar piperazine ring, favoring π-stacking interactions .
Pharmacological and Physicochemical Properties
Research Implications
However, its lower solubility compared to the piperazine derivative suggests a need for prodrug strategies. Future studies should explore structure-activity relationships (SAR) guided by computational modeling (e.g., DFT) and crystallography (SHELX suite) .
Biological Activity
6-Cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The hydroxypiperidine moiety is known to enhance binding affinity to various receptors, potentially influencing pathways related to neuropharmacology and oncology.
Biological Activity Overview
- Inhibition of DNMT1 : The compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in epigenetic regulation. Inhibition of DNMT1 can lead to demethylation of DNA and reactivation of tumor suppressor genes, making it a candidate for cancer therapy .
- Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antiproliferative Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| DNMT1 Inhibition | Epigenetic Regulation | |
| Neuroprotection | Neurotransmitter Modulation | |
| Antiproliferative | Cancer Cell Lines |
Case Study 1: DNMT1 Inhibition
A study demonstrated that compounds structurally similar to this compound effectively inhibited DNMT1 activity in vitro. This inhibition was linked to increased expression of tumor suppressor genes in colorectal cancer models, suggesting a potential therapeutic application in epigenetic cancer therapy .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound exhibited significant neuroprotective effects by reducing neuronal apoptosis and inflammation. The study utilized various assays to measure cell viability and oxidative stress markers, demonstrating that the compound could mitigate damage caused by excitotoxicity .
Case Study 3: Antiproliferative Activity
The antiproliferative effects were evaluated using MTT assays on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction yields be optimized?
Methodological Answer:
- Core Reaction Steps : Start with a pyridazinone scaffold (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) and introduce substituents via alkylation or nucleophilic substitution. For the cyclopropyl and piperidinyl moieties, use coupling agents like EDCI/HOBt or Mitsunobu conditions for hydroxyl group retention.
- Optimization : Employ anhydrous potassium carbonate as a base in polar aprotic solvents (e.g., acetone or DMF) to enhance nucleophilicity. Monitor reaction progress via TLC with petroleum ether/ethyl acetate (1:1) as the mobile phase .
- Yield Improvement : Purify intermediates via preparative TLC or column chromatography. Use catalytic Pd/C for deprotection steps if needed.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using DEPT-135 and 2D-COSY to resolve overlapping peaks from the cyclopropyl and piperidinyl groups. Integrate NOESY for stereochemical confirmation of the 3-hydroxypiperidine moiety .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use a Bruker SMART CCD diffractometer (λ = 0.71073 Å) for data collection. Refinement with SHELXL-97 will confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~388.4 g/mol).
Q. What are the key considerations for determining solubility and stability in pharmaceutical solvents?
Methodological Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (ethanol, PEG-400). Measure saturation solubility via HPLC with a C18 column and UV detection at 254 nm .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 30 days. Monitor degradation products using LC-MS with ammonium acetate buffer (pH 6.5) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay models?
Methodological Answer:
- Assay Validation : Compare in vitro (e.g., kinase inhibition) and in vivo (rodent models) data. Use positive controls like known kinase inhibitors to calibrate activity thresholds.
- Data Normalization : Account for differences in cell permeability (logP ~2.5) and protein binding (use ultrafiltration). Validate receptor binding via radioligand displacement assays .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Cross-reference IC50 values with literature on structurally similar pyridazinones .
Q. What strategies are effective for resolving stereochemical challenges in synthesizing the 3-hydroxypiperidine moiety?
Methodological Answer:
- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts. Recrystallize in ethanol to isolate enantiomers (>99% ee) .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Noyori hydrogenation for hydroxyl group introduction. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Q. How should impurity profiling be conducted to meet regulatory standards for preclinical studies?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect process-related impurities (e.g., dehydroxylated piperidine byproduct). Compare retention times with reference standards (e.g., EP/BP impurity guidelines) .
- Quantitation : Validate methods per ICH Q3A guidelines. Set limits at 0.15% for unknown impurities using a calibration curve (R² >0.998) .
- Residual Solvents : Analyze via GC-MS with headspace sampling. Ensure compliance with ICH Q3C limits (e.g., acetone <5,000 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
